ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16336775
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O4 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | ethyl 4-[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3 |
| Standard InChI Key | NIXYSLOGJJFUSR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C(C2=O)C |
Introduction
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug development. This compound features a quinoxaline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. Additionally, it incorporates a piperazine ring and an ethyl carboxylate functional group, enhancing its chemical reactivity and biological profile.
Synthesis Methods
The synthesis of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps may include the use of specific solvents like dimethylformamide to enhance solubility and reaction rates. Temperature control and reaction time optimization are crucial for achieving high yield and purity.
Biological Activity and Potential Applications
This compound is classified as a heterocyclic organic compound with potential therapeutic applications. The quinoxaline moiety is recognized for its antimicrobial and anticancer properties, suggesting that ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate could be utilized in drug development for treating diseases involving microbial infections or cancerous growths.
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate can be compared with other compounds that share similar structural features but differ in their ring systems. For example, ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate contains a thiazole ring instead of piperazine.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate | Not explicitly mentioned | Quinoxaline and piperazine rings, ethyl carboxylate group |
| Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate | C18H18N4O4S | Quinoxaline and thiazole rings, ethyl carboxylate group |
Research Findings and Future Directions
Research on ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate often focuses on its interactions with biological macromolecules to elucidate its mechanism of action. Docking studies and enzyme inhibition assays are common methodologies used to assess these interactions. Future studies should aim to explore its therapeutic potential further by investigating its efficacy in preclinical models.
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